Ethyl 2-cyano-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enoate
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Overview
Description
Ethyl 2-cyano-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enoate is an organic compound that belongs to the class of cyanoacrylates. This compound is characterized by the presence of a cyano group (–CN) and a nitrophenyl group attached to an ethyl ester. It is commonly used in various chemical reactions and has applications in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 4-[(4-nitrophenyl)methoxy]benzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group reacts with the active methylene group of ethyl cyanoacetate in the presence of a base such as piperidine or pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 2-amino-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-cyano-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enoic acid.
Scientific Research Applications
Ethyl 2-cyano-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The nitrophenyl group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-3-(4-methoxy-3-nitrophenyl)prop-2-enoate
- 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)-N,N-diethylprop-2-enamide
- Ethyl 2-cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl)prop-2-enoate
Uniqueness
Ethyl 2-cyano-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enoate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-cyano-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-2-25-19(22)16(12-20)11-14-5-9-18(10-6-14)26-13-15-3-7-17(8-4-15)21(23)24/h3-11H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSIUJIZQWDRTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)OCC2=CC=C(C=C2)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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